2-(3,4-Dipropoxybenzenesulfonamido)benzoic acid
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Description
The compound “2-(3,4-Dipropoxybenzenesulfonamido)benzoic acid” is a benzoic acid derivative. Benzoic acid derivatives are commonly used in organic synthesis and can exhibit various biological activities . This particular compound has propoxy and sulfonamido substituents, which may influence its properties and reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be influenced by its functional groups. The presence of the benzoic acid group would introduce a carboxylic acid functionality, and the sulfonamido group would introduce a sulfonyl functionality. These groups could influence the compound’s electronic structure and reactivity .Chemical Reactions Analysis
Again, while specific reactions for this compound aren’t available, benzoic acid derivatives are known to undergo a variety of reactions. For example, the carboxylic acid group can participate in esterification reactions, and the sulfonamide group can participate in various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and sulfonamide groups could influence its solubility, and the aromatic ring could influence its stability .Mechanism of Action
Properties
IUPAC Name |
2-[(3,4-dipropoxyphenyl)sulfonylamino]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6S/c1-3-11-25-17-10-9-14(13-18(17)26-12-4-2)27(23,24)20-16-8-6-5-7-15(16)19(21)22/h5-10,13,20H,3-4,11-12H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGMFTUSEDPWIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)O)OCCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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